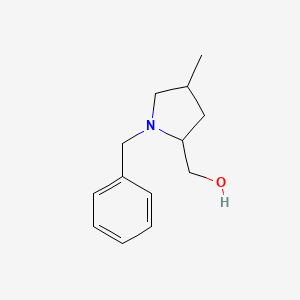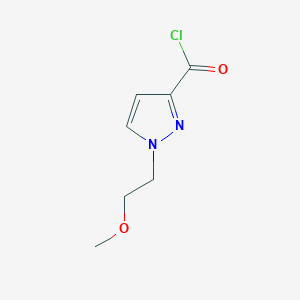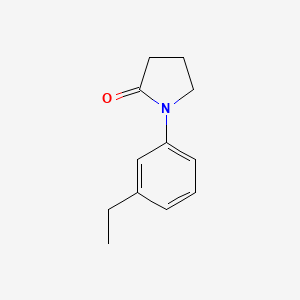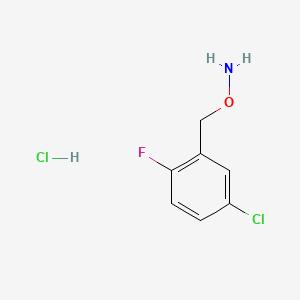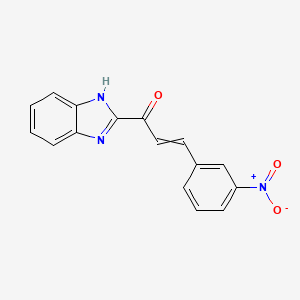![molecular formula C14H6Cl2F6O6S2 B13693635 [2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B13693635.png)
[2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific discussions It does not correspond to any specific chemical structure or known substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” can be achieved through various organic reactions. One common method involves the alkylation of a benzene ring using a Friedel-Crafts alkylation reaction. This process typically requires an alkyl halide and a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of “N/A” might involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
“N/A” undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate, “N/A” can be oxidized to form corresponding carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, “N/A” can be reduced to primary alcohols.
Substitution: Halogenation reactions, where “N/A” reacts with halogens like chlorine or bromine, result in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N/A” serves as a model compound for studying reaction mechanisms and kinetics. It is often used in laboratory experiments to demonstrate various organic reactions and their outcomes.
Biology
In biological research, “N/A” can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its derivatives might exhibit bioactivity, making it a candidate for drug discovery and development.
Medicine
In medicine, “N/A” and its analogs could be investigated for their potential therapeutic effects. For instance, they might act as inhibitors of specific enzymes or receptors, offering new avenues for treating diseases.
Industry
In the industrial sector, “N/A” might be utilized as an intermediate in the synthesis of more complex molecules. Its derivatives could find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of “N/A” involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to its target, “N/A” can modulate the activity of the target protein, leading to downstream effects on cellular pathways. For example, if “N/A” acts as an enzyme inhibitor, it might prevent the conversion of a substrate to a product, thereby altering metabolic processes.
Properties
Molecular Formula |
C14H6Cl2F6O6S2 |
|---|---|
Molecular Weight |
519.2 g/mol |
IUPAC Name |
[2-chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H6Cl2F6O6S2/c15-11-7(3-1-5-9(11)27-29(23,24)13(17,18)19)8-4-2-6-10(12(8)16)28-30(25,26)14(20,21)22/h1-6H |
InChI Key |
URTJUZJVIUIREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)Cl)C2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


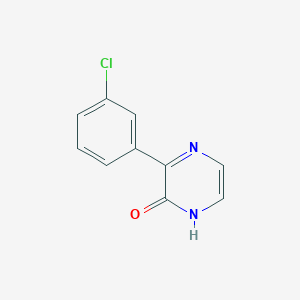
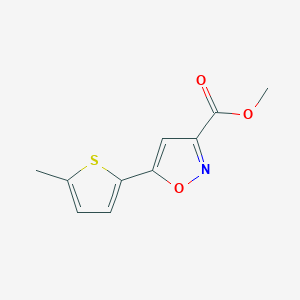
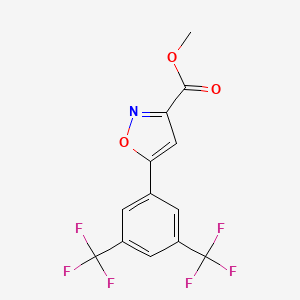
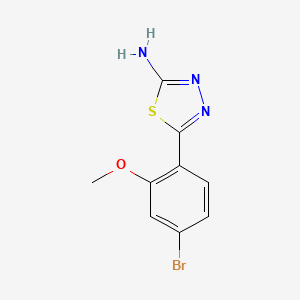
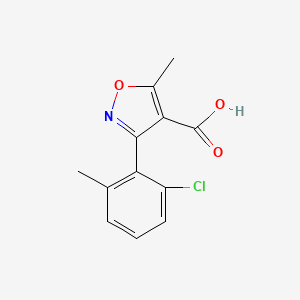
![Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)

![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
